5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline
CAS No.:
Cat. No.: VC18336684
Molecular Formula: C9H10BrFN2O2
Molecular Weight: 277.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10BrFN2O2 |
---|---|
Molecular Weight | 277.09 g/mol |
IUPAC Name | 5-bromo-3-fluoro-2-nitro-N-propan-2-ylaniline |
Standard InChI | InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-4-6(10)3-7(11)9(8)13(14)15/h3-5,12H,1-2H3 |
Standard InChI Key | GMMLZUNYLANSML-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] |
Introduction
5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline is a complex organic compound characterized by its unique combination of functional groups. It features a bromine atom at the 5-position, a fluorine atom at the 3-position, an isopropyl group attached to the nitrogen atom, and a nitro group at the 2-position of the aniline ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline typically involves several key steps, which can be optimized for industrial production using continuous flow reactors and automated systems. One approach involves the reaction of appropriate starting materials with cesium carbonate and isopropylamine . These methods enhance efficiency and yield, making the compound a versatile intermediate in organic synthesis.
Applications and Biological Activity
5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline serves as a valuable intermediate in the synthesis of various compounds with potential biological activities. Its unique combination of functional groups makes it suitable for further modification and application in medicinal chemistry. While specific biological activities of this compound are not widely documented, its structural features suggest potential for drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoro-2-nitroaniline | Lacks bromine and isopropyl groups | Less bulky, potentially less reactive |
2-Bromo-5-fluoro-4-nitroaniline | Different substitution pattern | Affects chemical reactivity and biological activity |
4-Bromo-5-fluoro-2-nitroaniline | Lacks isopropyl group | Alters steric properties and interactions |
5-Bromo-N-methyl-2-nitroaniline | Contains a methyl group instead of isopropyl | Different reactivity and solubility characteristics |
Storage and Handling
5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline should be stored in a sealed container at a temperature between 4 to 8 °C to maintain its stability . Handling should be cautious due to potential toxicity, as indicated by similar nitroaniline compounds .
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